
Bis(pyridine)iodonium tetrafluoroborate
Overview
Description
Bis(pyridine)iodonium tetrafluoroborate, also known as this compound, is a useful research compound. Its molecular formula is C10H12BF4IN2 and its molecular weight is 373.93 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(Pyridine)iodonium(1)tetrafluoroborate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Onium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis
Biochemical Properties
Bis(Pyridine)iodonium(1)tetrafluoroborate plays a significant role in biochemical reactions. It is known to react with acetonides derived from simple terpenes to accomplish selective iodofunctionalization with excellent regio- and diastereofacial control
Molecular Mechanism
It is known to exert its effects at the molecular level through its iodinating and oxidizing properties
Biological Activity
Bis(pyridine)iodonium tetrafluoroborate (IPyBF) is a versatile reagent known for its applications in organic synthesis, particularly as an oxidizing and iodinating agent. This compound has garnered attention due to its unique reactivity and potential biological applications. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
IPyBF is characterized by the presence of a pyridine ligand coordinated to an iodine atom, which enhances its electrophilic properties. The tetrafluoroborate anion provides stability and solubility in various solvents, making it suitable for diverse chemical reactions.
Mechanisms of Biological Activity
The biological activity of IPyBF primarily stems from its ability to act as an oxidizing agent. It facilitates the oxidation of alcohols to carbonyl compounds, which are crucial intermediates in the synthesis of biologically active molecules. The compound's reactivity can be modulated based on the structure of the substrate and reaction conditions.
Oxidation Reactions
IPyBF has been shown to selectively oxidize various alcohols, including primary, secondary, and benzylic alcohols. The oxidation pathways include:
- Beta-scission reactions: Particularly observed with cycloalkanols, leading to the formation of aldehydes and ketones.
- Alpha-oxidation processes: This involves the oxidation of primary alcohols to aldehydes or esters depending on reaction conditions .
1. Selective Iodination
A study highlighted the use of IPyBF for regioselective iodination of BINAP dioxide, demonstrating its utility in synthesizing complex organic molecules . This process is significant in pharmaceutical chemistry where iodinated compounds serve as essential building blocks.
2. Asymmetric Halofunctionalization
Research has explored the application of bis(pyridine)iodine complexes in asymmetric halofunctionalization reactions. Chiral bidentate pyridine ligands were synthesized to facilitate these reactions, although challenges related to enantioselectivity were noted . The study concluded that while IPyBF can promote halogen transfer, achieving high enantiomeric excess remains complex.
Biological Implications
The oxidative capabilities of IPyBF position it as a potential candidate for developing therapeutic agents. Its ability to modify biological molecules through selective oxidation could lead to new drug formulations or synthetic pathways for bioactive compounds.
Table 1: Summary of Biological Activities
Scientific Research Applications
Organic Synthesis
Electrophilic Reagent
Bis(pyridine)iodonium tetrafluoroborate serves as a powerful electrophilic reagent, facilitating the formation of carbon-carbon bonds in organic reactions. It is particularly valuable for synthesizing complex organic molecules by enabling chemists to develop new compounds through various reaction pathways .
Synthesis of Substituted Naphthalenes
The compound is utilized in the synthesis of substituted naphthalenes from 2-alkynyl-substituted benzaldehydes. This reaction can be performed with either alkenes or alkynes, leading to the formation of products with interesting substitution patterns .
Electrophilic Aromatic Substitution
Introduction of Electrophilic Iodine
In electrophilic aromatic substitution reactions, this compound is used to introduce electrophilic iodine into aromatic compounds. This enhances the reactivity of the aromatic system, allowing for further functionalization and modification of the aromatic compounds .
Photochemistry
Generation of Reactive Iodine Species
The compound is effective in photochemical reactions where it generates reactive iodine species upon exposure to light. This property is particularly useful for synthesizing complex organic molecules through photochemical pathways .
Materials Science
Catalyst in Polymerization Processes
In materials science, this compound acts as a catalyst in polymerization processes. It improves the properties of polymers used in coatings and adhesives, contributing to the development of advanced materials with enhanced performance characteristics .
Medicinal Chemistry
Synthesis of Iodine-Containing Pharmaceuticals
Researchers have employed this compound in drug development, particularly for synthesizing iodine-containing pharmaceuticals. These compounds often exhibit enhanced biological activity, making them valuable in medicinal chemistry .
Case Study 1: Oxidation of Alcohols
A study reported the use of this compound as an oxidizing agent for various types of alcohols. The research highlighted its ability to provide selective access to ω-iodocarbonyl compounds or ketones from cycloalkanols under different conditions. This versatility expands its application profile significantly .
Case Study 2: Synthesis of Tetracyclic Tetrahydrofurans
Another notable application involves the synthesis of tetracyclic tetrahydrofurans using this compound. This process was part of developing potential broad-spectrum psychotropic agents, showcasing the compound's utility in complex medicinal chemistry applications .
Summary Table of Applications
Application Area | Description |
---|---|
Organic Synthesis | Facilitates carbon-carbon bond formation and synthesis of complex organic molecules |
Electrophilic Aromatic Substitution | Introduces electrophilic iodine into aromatic compounds for further functionalization |
Photochemistry | Generates reactive iodine species upon light exposure for complex molecule synthesis |
Materials Science | Acts as a catalyst in polymerization processes for advanced material development |
Medicinal Chemistry | Useful in synthesizing iodine-containing pharmaceuticals with enhanced biological activity |
Chemical Reactions Analysis
Oxidation of Alcohols
IPy₂BF₄ acts as a stoichiometric oxidizer for alcohols under photochemical or thermal conditions. Its reactivity depends on the alcohol’s structure and reaction parameters:
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Cycloalkanols undergo β-scission to form ω-iodocarbonyl compounds under photochemical irradiation (100 W lamp, 25°C) (Table 1).
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Secondary alcohols are oxidized to ketones in the presence of I₂ and a base (e.g., Cs₂CO₃) at room temperature (Table 2).
Table 1: β-Scission of Cycloalkanols with IPy₂BF₄
Substrate | Product | Yield (%) | Conditions |
---|---|---|---|
Cyclohexanol | 6-Iodohexanal | 89 | RT, 12 h, hv |
Cycloheptanol | 7-Iodoheptan-2-one | 85 | RT, 14 h, hv |
Table 2: Oxidation of Secondary Alcohols to Ketones
Substrate | Product | Yield (%) | Additives |
---|---|---|---|
2-Octanol | 2-Octanone | 92 | I₂, Cs₂CO₃ |
1-Phenylethanol | Acetophenone | 94 | I₂, K₂CO₃ |
Electrophilic Iodination of Aromatics
IPy₂BF₄, in combination with Brønsted acids (e.g., HBF₄ or CF₃SO₃H), iodinates aromatic compounds with high regioselectivity. Activated aromatics (e.g., alkylbenzenes) react faster than deactivated systems (e.g., nitrobenzene) .
Table 3: Iodination of Aromatic Compounds
Substrate | Product | Acid Used | Time (h) | Yield (%) |
---|---|---|---|---|
Toluene | 4-Iodotoluene | HBF₄ | 2 | 90 |
Nitrobenzene | 3-Iodonitrobenzene | CF₃SO₃H | 24 | 65 |
Reactions with Unsaturated Substrates
IPy₂BF₄ facilitates iodofunctionalization of alkenes and alkynes:
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Alkenes : Forms iodohydrins or cyclic ethers via iodonium ion intermediates.
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Alkynes : Generates iodinated naphthalenes or heterocycles (e.g., benzofurans) .
Table 4: Cyclization of 2-Alkynylbenzaldehydes
Substrate | Product | Conditions | Yield (%) |
---|---|---|---|
2-Ethynylbenzaldehyde | 1-Iodonaphthalene | RT, CH₂Cl₂, 6 h | 88 |
2-Propynylbenzaldehyde | 3-Iodobenzofuran | RT, MeCN, 12 h | 78 |
Photochemical vs. Thermal Reactivity
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Photolysis : Promotes radical-mediated pathways (e.g., β-scission in cycloalkanols) .
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Thermal Conditions : Favors ionic mechanisms, preserving ring structures during oxidations (Scheme 30 in ).
Mechanistic Insights
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Oxidation Pathways : IPy₂BF₄ interacts with alcohols to form oxonium ions (A), which decompose via alkoxyl radicals (C) under light or iodanes (B) in thermal reactions (Scheme 3 in ).
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Iodonium Transfer : The reagent dissociates to release iodine(I) species, enabling electrophilic attacks on π-systems .
Stability and Limitations
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing bis(pyridine)iodonium tetrafluoroborate, and how can purity be ensured?
this compound (IPy₂BF₄), also known as Barluenga’s reagent, is typically prepared via boron-iodine(III) exchange reactions. A common method involves reacting (diacetoxyiodo)arenes with tetraarylborates or arylboronic acids, followed by treatment with sodium tetrafluoroborate . Purity is assessed using:
- Elemental analysis (C, H, N, I, B, F percentages must align with theoretical values; e.g., C 32.29%, I 34.12%) .
- ¹H/¹³C NMR spectroscopy to confirm pyridine ligand coordination and absence of unreacted precursors.
- X-ray crystallography for structural validation (e.g., bond lengths and angles consistent with iodonium salts) .
Q. What safety protocols are critical when handling this compound in the lab?
Key safety measures include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust or aerosols .
- Emergency Preparedness : Immediate flushing with water for 15+ minutes after eye/skin exposure and access to safety showers/eyewash stations .
- Storage : Keep in airtight containers away from light and moisture to prevent decomposition .
Q. How is this compound utilized as an iodonium ion source in organic synthesis?
IPy₂BF₄ acts as a mild electrophilic iodinating agent, enabling:
- Aryl iodination : Transfer of iodonium ions to aromatic substrates under non-acidic conditions, avoiding side reactions common with harsher reagents .
- Cross-coupling reactions : Formation of C–I bonds in metal-catalyzed processes (e.g., Heck or Suzuki reactions) .
- Mechanistic studies : Its stability allows precise control over iodonium transfer kinetics .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, catalyst) influence the stability and reactivity of this compound?
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance iodonium ion solubility and reactivity, while protic solvents may induce decomposition .
- Temperature : Elevated temperatures (>80°C) accelerate ligand dissociation, leading to side reactions (e.g., BF₄⁻ hydrolysis) .
- Catalysts : Palladium or copper catalysts stabilize transition states in cross-coupling, reducing IPy₂BF₄ decomposition .
Q. What analytical techniques resolve contradictions in reported decomposition products of this compound under oxidative conditions?
Decomposition pathways vary with oxidizers (e.g., O₂, peroxides):
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile byproducts like HF or BF₃ .
- Raman Spectroscopy : Detects BF₄⁻ structural changes during decomposition .
- Thermogravimetric Analysis (TGA) : Quantifies mass loss correlated with thermal degradation .
Q. How does this compound compare to other iodonium salts (e.g., diaryliodonium salts) in terms of reactivity and selectivity?
Q. What strategies optimize the use of this compound in large-scale or catalytic reactions?
- Ligand Design : Pyridine derivatives with electron-withdrawing groups improve iodonium ion stability .
- Batchwise Addition : Incremental reagent addition minimizes exothermic side reactions .
- Catalyst Recycling : Immobilized catalysts (e.g., Pd on carbon) reduce IPy₂BF₄ consumption in cross-coupling .
Properties
IUPAC Name |
iodanium;pyridine;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5N.BF4.H2I/c2*1-2-4-6-5-3-1;2-1(3,4)5;/h2*1-5H;;1H2/q;;-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXJCTSZJWIBQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=NC=C1.[IH2+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF4IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447027 | |
Record name | Bis(pyridine)iodonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15656-28-7 | |
Record name | Bis(pyridine)iodonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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